molecular formula C12H13NO5 B144114 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 128781-07-7

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No. B144114
M. Wt: 251.23 g/mol
InChI Key: JZMUJQGIASARGH-UHFFFAOYSA-N
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Description

Characterization of Indole Derivatives

While the specific compound 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is not directly mentioned in the provided papers, the research does cover various indole derivatives that can offer insights into the synthesis, structure, and properties of closely related compounds. Indole derivatives are significant due to their biological and medicinal relevance, and their synthesis and characterization are of considerable interest in organic chemistry.

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including electro-polymerization, as seen with indole-5-carboxylic acid trimer , and reactions with dimethyl acetylenedicarboxylate to form complex indolizine derivatives . Additionally, the preparation of hydroxyindole carboxylic acids from benzyloxyindoles through Grignard reagents and subsequent hydrolysis and debenzylation is another synthetic route . These methods highlight the versatility in synthesizing indole-related compounds, which could be adapted for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.

Molecular Structure Analysis

The structure of indole derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structural determination is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate involves a double Michael reaction followed by cyclization . Moreover, the intramolecular tandem reaction sequence, including a Michael addition followed by a Horner–Wadsworth–Emmons olefination, is another example of the chemical transformations possible with indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their functional groups and molecular structure. For example, the solubility of these compounds in various solvents and their behavior at different temperatures can be studied using NMR spectroscopy, which can reveal details such as the tumbling rate of the molecule . The reactivity of indole derivatives with carboxylic acids in water also demonstrates their potential for diverse chemical applications .

Scientific Research Applications

Electropolymerization and Material Properties

  • Electropolymerization : 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid undergoes electropolymerization, forming insoluble trimer structures on electrode surfaces. This process and the resulting polymeric materials have been extensively studied, revealing insights into the molecular structure and behavior of the polymers formed from this compound (Mackintosh et al., 1994).
  • Material Characterization : Various techniques like NMR spectroscopy and cyclic voltammetry have been employed to characterize the polymers and trimers derived from this compound, providing valuable information about their chemical and physical properties (Mackintosh et al., 1994).

Fluorescence and Redox Properties

  • Fluorescence Studies : The electropolymerized materials from 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid exhibit distinct fluorescence properties. These have been analyzed using steady-state fluorescence spectroscopy, aiding in the understanding of electron delocalization in these compounds (Jennings et al., 1998).
  • Redox Behavior : The redox reactions of these indole-derived polymers have been a focus of study, particularly their behavior in various electrolyte systems. This research contributes to a broader understanding of the electrochemical properties of indole-based polymers (Mackintosh et al., 1995).

Synthetic and Structural Analysis

  • Synthesis and Analysis : Advanced synthetic techniques have been developed for derivatives of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. These studies often involve spectroscopic methods and X-ray diffraction to elucidate the structures and properties of these novel compounds (Tariq et al., 2020).
  • Biological Activity : Research into the biological activities of indole-2-carboxylic acid derivatives, including those similar to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, has shown promise in therapeutic applications, particularly in the area of antibacterial and antifungal activities (Raju et al., 2015).

Safety And Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

5,6,7-trimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUJQGIASARGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356275
Record name 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

CAS RN

128781-07-7
Record name 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7-trimethoxy-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 5,6,7-trimethoxyindole-2-carboxylate (700 mg) was dissolved in methanol (13 mL), potassium hydroxide powder (450 mg) was added to the solution, and the mixture was stirred for 3 hours under reflux. After allowing the reaction mixture to cool, it was concentrated under reduced pressure, and water was added to the residue. The resultant water layer was washed with ether and then neutralized with diluted hydrochloric acid. Crystals deposited were collected by filtration and dried to obtain the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Rocha - 2015 NCUR, 2015 - libjournals.unca.edu
Combretastatin A4 (CA4) is an effective chemotherapeutic (anticancer) drug that decreases cell proliferation and selectively kills tumors by deforming the tumor’s vasculature, or the …
Number of citations: 0 libjournals.unca.edu
T Choi, E Ma - Archives of Pharmacal Research, 2011 - Springer
A series of racemic indole C5-substituted seco-cyclopropylindoline compounds (2,3 and 5–7) were prepared by coupling 1-(tert-butyloxycarbonyl)-3-(chlorocarbonyl)indoline (seg-A) …
Number of citations: 3 link.springer.com
F Lu, B Chen, C Wang, C Zhuang, Z Miao… - Monatshefte für Chemie …, 2019 - Springer
Piperlongumine, a natural alkaloid, is reported to possess various biological activities. In this study, six analogs with indole moiety have been designed and synthesized using scaffold …
Number of citations: 3 link.springer.com
RJ Stevenson, WA Denny, M Tercel… - Journal of Medicinal …, 2012 - ACS Publications
The synthesis of 19 (5-nitro-2,3-dihydro-1H-benzo[e]indol-1-yl)methyl sulfonate prodrugs containing sulfonate leaving groups and 7-substituted electron-withdrawing groups is reported. …
Number of citations: 27 pubs.acs.org
M Kenny - purehost.bath.ac.uk
Prostate cancer will affect one in eight men during their lifetime and is the fifth leading cause of cancer related deaths in men. Conventional treatments for prostate cancer include …
Number of citations: 2 purehost.bath.ac.uk
F Zhang, Y Zhao, L Sun, L Ding, Y Gu… - European journal of …, 2011 - Elsevier
A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and their cytotoxic activity against A549, H460, HT-29 and SMMC-7721 cell lines …
Number of citations: 150 www.sciencedirect.com
福田保路, 中谷和彦, 伊藤芳雄 - 天然有機化合物討論会講演要旨集32, 1990 - jstage.jst.go.jp
Duocarmycins, A (1), C_1 (2), C_2 (4), B_1 (3) and B_2 (5) isolated from Streptomyces sp. by workers at Kyowa Hakko are novel antitumor antibiotics which are effective against murine …
Number of citations: 2 www.jstage.jst.go.jp

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